Cas no 2228511-98-4 (2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine)
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine
- 2228511-98-4
- EN300-1758150
-
- Inchi: 1S/C12H16FNO2/c1-8-5-9(13)12(10(6-8)15-2)11-7-14-3-4-16-11/h5-6,11,14H,3-4,7H2,1-2H3
- InChI Key: PEALSJAOSQPCPI-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=CC(=C1C1CNCCO1)OC
Computed Properties
- Exact Mass: 225.11650692g/mol
- Monoisotopic Mass: 225.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.5Ų
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758150-0.05g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-0.1g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-0.25g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-0.5g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-1.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1758150-2.5g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-5.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 5g |
$4557.0 | 2023-06-03 | ||
| Enamine | EN300-1758150-10.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 10g |
$6758.0 | 2023-06-03 | ||
| Enamine | EN300-1758150-1g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1758150-5g |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine |
2228511-98-4 | 5g |
$4557.0 | 2023-09-20 |
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine
Research Brief on 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine (CAS: 2228511-98-4): Recent Advances and Applications
2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine (CAS: 2228511-98-4) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine core and substituted phenyl ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific inquiry.
The compound's structural features, including the fluorine and methoxy substituents, contribute to its bioactivity and selectivity. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The morpholine moiety, known for its ability to improve solubility and metabolic stability, enhances the compound's drug-like properties.
Recent publications highlight the use of 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine in the design of novel anticancer agents. In vitro studies have demonstrated its efficacy in inhibiting specific cancer cell lines, with particular emphasis on its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, has also been investigated to assess its suitability for further development.
One of the most notable findings is the compound's potential as a selective inhibitor of certain protein kinases. Kinases play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The ability of 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine to target specific kinases with high affinity has opened new avenues for therapeutic intervention.
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This dual functionality makes it a versatile candidate for further exploration in infectious disease research.
The synthesis of 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine has been optimized in recent years, with several research groups reporting improved yields and purity. Advances in catalytic methods and green chemistry approaches have contributed to more efficient and sustainable production processes. These developments are critical for scaling up production and ensuring the compound's availability for preclinical and clinical studies.
Looking ahead, the compound's potential applications extend beyond oncology and infectious diseases. Researchers are investigating its utility in neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system targets. Early-stage studies in animal models have shown promising results, warranting further investigation.
In conclusion, 2-(2-fluoro-6-methoxy-4-methylphenyl)morpholine (CAS: 2228511-98-4) represents a promising scaffold in medicinal chemistry. Its diverse pharmacological activities, coupled with its favorable physicochemical properties, make it a valuable tool for drug discovery and development. Continued research into its mechanisms of action and therapeutic potential is expected to yield significant advancements in the coming years.
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